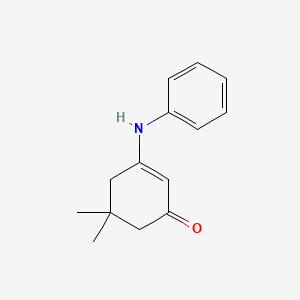

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

説明

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- (commonly referred to as DMPC) is a compound with significant biological activity and potential applications in medicinal chemistry. Its molecular formula is C14H17NO, with a molecular weight of 215.29 g/mol. This compound has garnered attention due to its structural features that may influence its reactivity and biological interactions.

The compound's structural characteristics include:

- Molecular Formula: C14H17NO

- Molecular Weight: 215.29 g/mol

- CAS Registry Number: 36047-17-3

- IUPAC Name: 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one

Table 1: Physical Properties of DMPC

| Property | Value |

|---|---|

| Boiling Point | 325 °C |

| Melting Point | 78.5 °C |

| Flash Point | 154 °C |

| Polarizability | 26.1 |

Anticancer Properties

Research indicates that DMPC exhibits promising anticancer activity. A study demonstrated that DMPC could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

DMPC has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways relevant to cancer progression. This inhibition may contribute to its overall anticancer effects.

Case Studies

- Study on Breast Cancer Cells : In vitro studies revealed that DMPC significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported a decrease in Bcl-2 expression and an increase in Bax expression, suggesting a shift towards pro-apoptotic signaling.

- Prostate Cancer Model : Another study utilized a prostate cancer xenograft model to assess the in vivo efficacy of DMPC. Results indicated that treatment with DMPC led to tumor shrinkage and reduced metastasis compared to control groups.

Neuroprotective Effects

Emerging research suggests that DMPC may possess neuroprotective properties. Preliminary findings indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Synthesis and Derivatives

DMPC can be synthesized through various organic reactions, including the Mannich reaction. This reaction allows for the incorporation of amine functionalities into the cyclohexenone framework, leading to a variety of derivatives with altered biological activities.

Table 2: Synthesis Pathways for DMPC Derivatives

| Synthesis Method | Key Features |

|---|---|

| Mannich Reaction | Incorporation of amines |

| Aldol Condensation | Formation of larger frameworks |

| Michael Addition | Introduction of nucleophiles |

化学反応の分析

Mannich Reactions

DMPC undergoes Mannich reactions with secondary amines (e.g., morpholine, piperidine) and primary amines under mild conditions :

Table 1: Mannich Reaction Products with Secondary Amines

For primary amines (e.g., benzylamine), the reaction diverges to form quinazolinones via intramolecular cyclization .

Reactions with Primary Amines and Hydrazides

DMPC reacts with primary amines and hydrazides to form heterocyclic systems:

Table 2: Reaction Outcomes with Primary Amines/Hydrazides

| Reagent | Product | Yield | Application |

|---|---|---|---|

| Isonicotinic acid hydrazide | Tetrahydro-4H- benzoxazin-5(6H)-one | 65% | Antibacterial scaffold |

| Benzylamine | Quinazolinone derivative | 72% | Precursor for antitumor agents |

These reactions exploit the nucleophilic character of the enaminone’s β-carbon and the electrophilic carbonyl group .

Schmidt Reaction and Ring Expansion

Schmidt reaction of DMPC derivatives with sodium azide and sulfuric acid yields tetrahydroquinazolinones, which are further reduced to 9H-pyrimido[5,4-b]azepines .

Example Pathway:

-

Schmidt Reaction:

-

Reduction:

Biological Activity Correlations

DMPC derivatives show structure-dependent bioactivity:

Table 3: Antibacterial Efficacy of DMPC Derivatives

| Compound | Zone of Inhibition (mm) vs S. aureus | vs E. coli |

|---|---|---|

| DMPC-1 | 20 | 15 |

| DMPC-4 | 16 | 16 |

| DMPC-5 | 15 | 16 |

| Ciprofloxacin (Control) | 28 | 38 |

DMPC-4 exhibits the highest binding affinity (−8.4 kJ/mol) with bacterial proteins, nearing ciprofloxacin’s potency .

Stability and Reactivity Insights

-

Thermal Stability: Melting points range from 165°C (DMPC-1) to 283°C (DMPC-5), correlating with nitro group substitution .

-

Solubility: Enhanced in polar aprotic solvents (DMF, DMSO) due to keto-enamine tautomerism .

-

Deprotonation Sites: Positions 4 and 6 are susceptible to strong bases, enabling functionalization at these sites .

特性

IUPAC Name |

3-anilino-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHRRTOWVCDHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172351 | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18940-21-1 | |

| Record name | 5,5-Dimethyl-3-(phenylamino)-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。